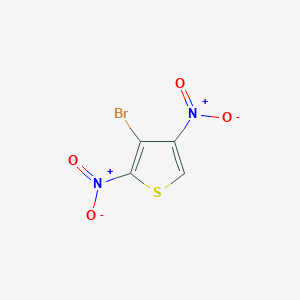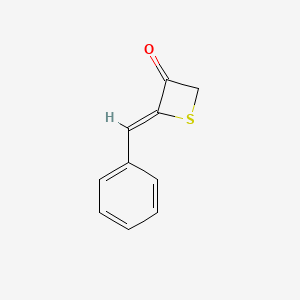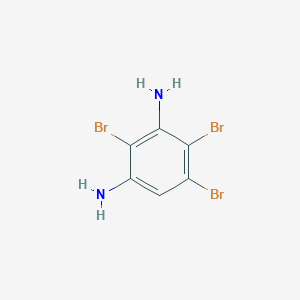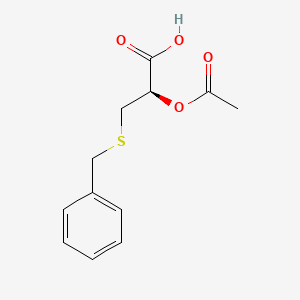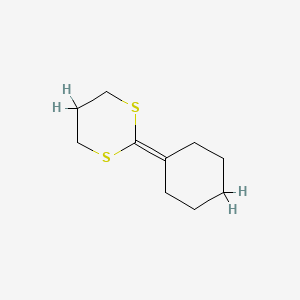![molecular formula C14H10Cl5N B14678133 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-63-1](/img/structure/B14678133.png)
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound with significant applications in various fields. It is characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves the reaction of aniline with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicofol: A similar compound with a trichloromethyl group and chlorinated aromatic rings.
DDT: Another related compound known for its insecticidal properties.
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to its specific substitution pattern and reactivity. Unlike dicofol and DDT, this compound has distinct applications in scientific research and industrial processes, making it a valuable substance in various fields.
Propriétés
Numéro CAS |
38766-63-1 |
|---|---|
Formule moléculaire |
C14H10Cl5N |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H10Cl5N/c15-10-3-1-9(2-4-10)13(14(17,18)19)20-12-7-5-11(16)6-8-12/h1-8,13,20H |
Clé InChI |
PGRFFFRBQWBQBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


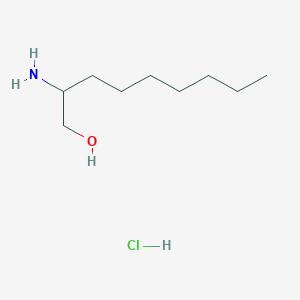
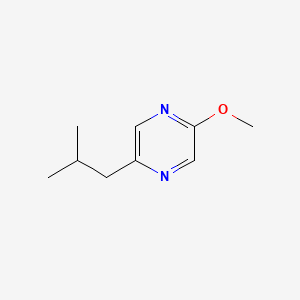
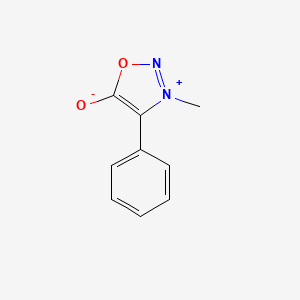
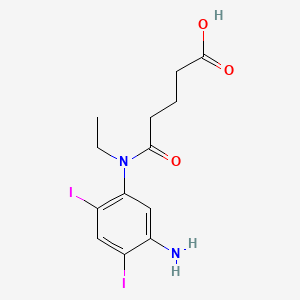
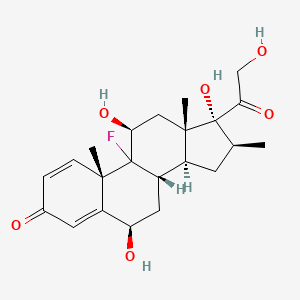
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
